3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(propan-2-yl)prop-2-enamide
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Overview
Description
3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(propan-2-yl)prop-2-enamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a cyano group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target similar bacterial species.
Mode of Action
It’s known that similar compounds interact with their targets, leading to inhibition of bacterial growth
Biochemical Pathways
Given its potential anti-tubercular activity , it may interfere with the metabolic pathways essential for the survival and replication of Mycobacterium tuberculosis.
Result of Action
Similar compounds have been reported to exhibit significant inhibitory activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have similar effects.
Preparation Methods
The synthesis of 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(propan-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone.
Introduction of the pyridine ring: This step involves the coupling of the pyrazole derivative with a pyridine derivative under suitable conditions.
Addition of the cyano group: The cyano group is introduced via a nucleophilic substitution reaction.
Formation of the final product: The final step involves the reaction of the intermediate with isopropylamine to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(propan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: The cyano group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the reactions.
Scientific Research Applications
3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(propan-2-yl)prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(propan-2-yl)prop-2-enamide can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring structure and may have similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring may also exhibit similar chemical reactivity and biological properties.
Cyano-substituted compounds: The presence of a cyano group can influence the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
IUPAC Name |
3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-propan-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-16(2)25-22(28)19(12-23)11-20-15-27(14-17-7-4-3-5-8-17)26-21(20)18-9-6-10-24-13-18/h3-11,13,15-16H,14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHXDTZTDXHXPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CN(N=C1C2=CN=CC=C2)CC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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